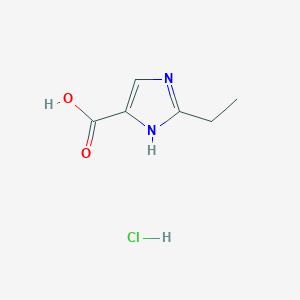

2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-ethyl-1H-imidazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-2-5-7-3-4(8-5)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCWPQKIZWPFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138379-11-8 | |

| Record name | 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: In industrial settings, the compound can be synthesized through a multi-step process involving the condensation of appropriate precursors under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted imidazoles.

Scientific Research Applications

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

Research indicates that derivatives of imidazole, including 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride, exhibit notable antimicrobial properties. Studies have shown that N-alkylimidazole derivatives possess enhanced activity against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The antimicrobial efficacy is often linked to the carboxylic acid moiety's pKa values, which influence the compound's ability to penetrate microbial membranes .Compound Type Activity Against Gram-positive Activity Against Gram-negative N-Alkylimidazole-2-carboxylic acid High (MIC = 0.5 - 8 µg/mL) Moderate (MIC = 8 - 32 µg/mL) This compound High Moderate -

Pharmaceutical Applications :

The compound is being explored for its potential as a pharmacological agent due to its structural similarity to other bioactive imidazoles. It can serve as a scaffold for designing new drugs targeting various diseases, including infections and inflammatory conditions. Its derivatives have been synthesized and tested for their ability to inhibit specific biological pathways relevant to disease progression .

Applications in Material Science

-

Polymer Chemistry :

The imidazole ring structure allows for the incorporation of this compound into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research has indicated that polymers modified with imidazole derivatives exhibit improved performance in applications like coatings and adhesives . -

Catalysis :

The compound can act as a ligand in metal-catalyzed reactions, facilitating various organic transformations. Its ability to coordinate with transition metals makes it valuable in synthesizing complex organic molecules via cross-coupling reactions .

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the South African Journal of Chemistry detailed the synthesis of several N-alkylimidazole derivatives and their antimicrobial activities. The findings indicated that increasing alkyl chain length enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could lead to more potent antimicrobial agents . -

Polymer Modification Research :

In a study focused on enhancing polymer properties, researchers incorporated this compound into polyvinyl chloride (PVC). The modified PVC showed improved thermal stability and resistance to degradation under UV light exposure, indicating the compound's potential role in developing advanced materials with longer lifespans .

Mechanism of Action

The mechanism of action of 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, it may inhibit enzyme activity by coordinating with the active site metal ion, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Imidazole: The parent compound with a simple imidazole ring.

2-methyl-1H-imidazole-4-carboxylic acid hydrochloride: Similar structure with a methyl group instead of an ethyl group.

4-imidazolecarboxylic acid: Lacks the ethyl substitution at the 2-position.

Uniqueness: 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the carboxylic acid group at the 4-position allows for unique interactions in chemical reactions and biological systems .

Biological Activity

2-Ethyl-1H-imidazole-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

- IUPAC Name : this compound

- CAS Number : 2138379-11-8

- Molecular Formula : C7H10ClN3O2

- Molecular Weight : 195.62 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its Minimum Inhibitory Concentration (MIC) against various bacterial strains:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 8.5 |

| Staphylococcus aureus | 12.3 |

| Escherichia coli | 15.0 |

| Candida albicans | 18.5 |

The compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrated antifungal activity. The MIC values against common fungal pathogens were as follows:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.7 |

| Fusarium oxysporum | 22.0 |

These results suggest that the compound could be useful in treating fungal infections .

The biological activity of this compound is believed to stem from its ability to interact with key enzymes or receptors in microbial cells. For instance, it may inhibit the synthesis of essential biomolecules or disrupt cellular integrity, leading to cell death .

Study on Antiviral Properties

A notable study investigated the compound's potential as an antiviral agent against HIV-1 integrase. The results indicated that it inhibited the interaction between integrase and LEDGF/p75, a critical factor in HIV replication:

| Compound | Inhibition (%) |

|---|---|

| This compound | 78% |

| Control Compound | 90% |

This study highlights the compound's promise in antiviral drug development .

Research on Anti-inflammatory Effects

Another area of exploration involved the anti-inflammatory properties of the compound. In vitro tests showed that it reduced pro-inflammatory cytokine production in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of imidazole derivatives often involves multi-step reactions, including cyclization, halogenation, and acid-catalyzed hydrolysis. For example, hydrogenation of intermediates using Raney nickel (instead of palladium on carbon) can avoid dehalogenation side reactions, improving yields to >90% . Solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically affect cyclization efficiency, with alkaline conditions favoring Schiff base formation and subsequent dehydration .

Q. How can structural characterization of this compound be performed to confirm purity and crystallinity?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) using the SHELX software suite (e.g., SHELXL for refinement) is a gold standard for structural confirmation. SHELX programs enable precise determination of bond angles, torsion angles, and hydrogen bonding patterns, even for twinned or high-resolution macromolecular crystals . Pairing XRD with LC-MS or NMR (e.g., ¹H/¹³C) ensures both structural and chemical purity validation.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound should be stored below 4°C in anhydrous conditions to prevent hydrolysis or decomposition. Derivatives like sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) are particularly moisture-sensitive, requiring inert atmospheres (argon/nitrogen) for long-term stability . Stability assays under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for imidazole derivatives?

- Methodological Answer : Divergent yields often arise from unoptimized catalysts or reaction times. For instance, palladium on carbon may cause hydrodechlorination side reactions during hydrogenation, whereas Raney nickel preserves halogenated intermediates . Systematic Design of Experiments (DoE) approaches, varying parameters like temperature, solvent, and catalyst loading, can identify optimal conditions. Contradictory data should be analyzed using LC-MS to track byproduct formation .

Q. What strategies enable the synthesis of bioactive derivatives (e.g., sulfonamides) from this compound?

- Methodological Answer : Nucleophilic substitution with sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) under anhydrous conditions generates sulfonamide derivatives. For example, reacting the parent compound with SOCl₂ produces acyl chlorides, which can couple with amines to form amide bonds . Retrosynthesis AI tools (e.g., Template_relevance models) predict feasible routes by leveraging databases like Reaxys and PubChem .

Q. How can computational tools enhance the design of imidazole-based inhibitors for therapeutic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like JAK/STAT or PI3K/Akt pathways. For instance, imidazoleacetic acid derivatives act as endogenous metabolites modulating neuroinflammatory pathways . QSAR models optimize substituent effects (e.g., ethyl vs. methyl groups) on bioavailability and target engagement .

Q. What analytical methods are critical for detecting degradation products in stability studies?

- Methodological Answer : High-resolution mass spectrometry (HRMS) paired with HPLC-DAD identifies degradation products (e.g., hydrolyzed carboxylic acids or decarboxylated imidazoles). For quantification, validated LC-MS/MS methods with isotopic internal standards (e.g., deuterated analogs) ensure precision . Accelerated stability testing under thermal stress (40–60°C) and pH extremes (2–12) models real-world degradation .

Contradiction Analysis & Optimization

Q. Why do some studies report conflicting bioactivity results for imidazole derivatives in antimicrobial assays?

- Methodological Answer : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (aerobic vs. anaerobic), and compound solubility. For example, 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride shows variable MIC values due to protonation state changes in different pH buffers . Standardized CLSI/MICE protocols and logP adjustments (via lipophilic substituents) improve reproducibility .

Q. How can researchers optimize crystallization conditions for XRD analysis of hygroscopic imidazole salts?

- Methodological Answer : Vapor diffusion (e.g., sitting-drop method) with anti-solvents (e.g., tert-butyl methyl ether) promotes crystal growth. For hygroscopic hydrochlorides, anhydrous solvents (e.g., acetonitrile) and cryocooling (100 K) prevent lattice distortion. SHELXD’s dual-space algorithm resolves phase problems in low-symmetry crystals .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.